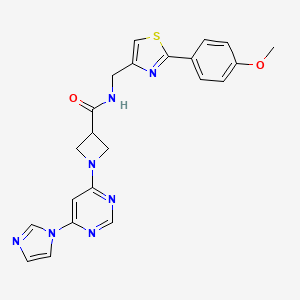

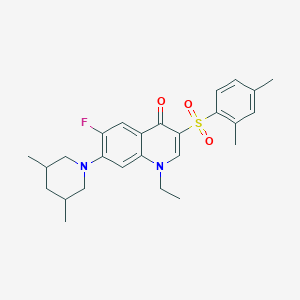

![molecular formula C22H21N5O3 B2538113 N-(2-((3-(3-甲氧苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)-2-甲基苯甲酰胺 CAS No. 1021098-87-2](/img/structure/B2538113.png)

N-(2-((3-(3-甲氧苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, as described in the first paper, involves the reaction of ester ethoxycarbonylhydrazones with primary amines to produce various 1,2,4-triazole derivatives . Specifically, the synthesis of a compound with a 4-amino-5-(4-chlorophenyl) moiety was achieved through a multi-step process, starting from a 1,2,4-triazol-3-one derivative. This intermediate was further modified by the addition of a 5-mercapto-1,3,4-oxadiazolyl group and subsequent conversion to a Schiff base using 4-methoxybenzaldehyde. Mannich base derivatives were then obtained by reacting the Schiff base with morpholine or methyl piperazine .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. The crystal structure of this compound was determined to belong to the tetragonal system with specific space group parameters. The bond lengths and angles were optimized using density functional theory (DFT) and compared with X-ray diffraction values, ensuring the accuracy of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the triazole derivatives include condensation, chlorination, and the formation of Schiff bases and Mannich bases. These reactions are crucial for the construction of the triazole core and the attachment of various functional groups that contribute to the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical properties, such as the crystal system and space group, were detailed for the related compound in the second paper . The chemical properties, including the HOMO and LUMO energies, were analyzed to understand the electronic character of the compound. The molecular electrostatic potential (MEP) surface map was investigated using theoretical calculations, providing insight into the reactive sites of the molecule. Hirshfeld surface analysis was used to quantitatively analyze the intermolecular interactions within the crystal structure .

Antimicrobial and Antiproliferative Activities

The newly synthesized triazole derivatives were screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms . The related compound discussed in the second paper exhibited significant antiproliferative activity against various human cancer cell lines, including colon, lung, and gastric cancers. The IC50 values indicated potent inhibitory effects, and molecular docking studies suggested that the compound could inhibit a specific protein associated with cancer .

科学研究应用

抗菌和抗菌活性

结构复杂性与指定化学物质相似的含有1,2,4-三唑部分的化合物已显示出有希望的抗菌活性,特别是对金黄色葡萄球菌。这些杂交物是关键细菌酶和过程的有效抑制剂,表明在对抗抗生素耐药菌株方面具有潜在应用。它们具有双重或多种作用机制,在开发新的抗菌剂方面具有显着优势 (Li & Zhang, 2021)。

抗氧化能力

包括三唑和三唑并哒嗪骨架在内的各种化合物的抗氧化能力已得到广泛研究。ABTS/PP脱色法是一种评估抗氧化活性的常用方法,它强调了这些化合物在中和氧化应激中的重要性,氧化应激是许多疾病和衰老过程中的一个关键因素 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)。

环境污染物和毒理学

某些化学物质(包括对羟基苯甲酸酯和相关化合物)的普遍性和环境持久性引发了人们对其作为内分泌干扰物的担忧。研究这些化学物质在水生环境中的发生、归趋和行为,强调了制定有效的检测和去除策略以减轻其对人类健康和生态系统的影响的必要性 (Haman, Dauchy, Rosin, & Munoz, 2015)。

合成和化学性质

1,2,4-三唑衍生物及其硫类似物的合成和物理化学性质一直备受关注,因为它们在从制药到农业的广泛应用潜力。合成方法的最新进展和对其生物活性的探索进一步突出了这些化合物在科学研究和开发中的多功能性和重要性 (Parchenko, 2019)。

药物开发和药物杂质

新药的开发通常涉及合成复杂分子,如质子泵抑制剂奥美拉唑,其中了解和控制药物杂质在确保药物安全性和有效性方面起着至关重要的作用。研究新的合成方法和杂质表征对于推进制药科学至关重要 (Saini, Majee, Chakraborthy, & Salahuddin, 2019)。

属性

IUPAC Name |

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-15-6-3-4-9-18(15)22(28)23-12-13-30-20-11-10-19-24-25-21(27(19)26-20)16-7-5-8-17(14-16)29-2/h3-11,14H,12-13H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRBYHBTFLIUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2538031.png)

![N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2538032.png)

![2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2538041.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)

![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)

![methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate](/img/structure/B2538051.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538052.png)